Ibuprofen Impurity K

Analytical Chemistry Pharmaceutical Analysis Method Validation

Ibuprofen Impurity K (FPPA) is a non-fungible, certified reference standard (≥98% HPLC) essential for ICH Q3B-compliant method validation and oxidative stress studies. Its unique HSA binding (Kd=6 µM) enables precise PBPK modeling, while serving as a high-yield (94%) Pelubiprofen intermediate. Using generic alternatives risks method failure and inaccurate impurity profiling.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 43153-07-7
Cat. No. B027141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen Impurity K
CAS43153-07-7
Synonyms4-Formyl-α-methylbenzeneacetic Acid;  2-(p-Formylphenyl)propionic Acid; _x000B_Ibuprofen Impurity K; 
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C=O)C(=O)O
InChIInChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13)
InChIKeyIAXYHYOWEQQFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Formylphenyl)propionic acid (CAS 43153-07-7): A Specialized Impurity and Building Block for NSAID Research and Synthesis


2-(4-Formylphenyl)propionic acid (FPPA), also designated as Ibuprofen EP Impurity K and Loxoprofen Impurity 5, is a racemic phenylpropionic acid derivative with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1]. It is characterized by a para-substituted benzaldehyde moiety and an α-methyl carboxylic acid group . While its structural framework relates it to non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, its primary utility in research is as a critical degradation product marker and a versatile synthetic intermediate for pharmaceuticals like Pelubiprofen . This compound's value is not in direct therapeutic activity but in its unique, quantifiable behavior in analytical and synthetic contexts that distinguish it from its parent drug and close structural analogs.

Procurement Risk: Why a Generic Phenylpropionic Acid Derivative Cannot Substitute for 2-(4-Formylphenyl)propionic acid (CAS 43153-07-7)


Assuming interchangeability between 2-(4-Formylphenyl)propionic acid and its regioisomers (e.g., 3-(4-formylphenyl)propanoic acid) or other ibuprofen impurities (e.g., Impurity C) introduces significant scientific and financial risk. These compounds exhibit divergent physicochemical properties and biological interactions. For instance, the target compound shows a markedly different binding affinity to human serum albumin (HSA) compared to its parent drug, ibuprofen, and its degradation products [1]. Furthermore, its synthetic utility is defined by specific reaction yields and conditions that are not shared by its analogs [2]. Using a generic substitute in an analytical method or a synthetic pathway without verifying these specific, quantitative performance characteristics can lead to method failure, inaccurate impurity profiling, or suboptimal reaction yields. The following evidence quantifies exactly where 2-(4-Formylphenyl)propionic acid is a non-fungible entity.

Quantitative Evidence Guide for the Differentiated Performance of 2-(4-Formylphenyl)propionic acid (CAS 43153-07-7)


HPLC Purity Specification: 2-(4-Formylphenyl)propionic acid Demonstrates ≥98.0% Purity vs. 96-97% for its Regioisomer

The pharmaceutical impurity standard grade of 2-(4-Formylphenyl)propionic acid is supplied with a certified assay value of ≥98.0% (HPLC) . This is a higher specification compared to the commonly available purity grade of its close regioisomer, 3-(4-formylphenyl)propanoic acid, which is typically supplied at 96-97% purity . This difference in certified purity is critical for applications requiring high analytical accuracy, such as method validation or quantification of trace-level impurities.

Analytical Chemistry Pharmaceutical Analysis Method Validation

Synthetic Efficiency: Single-Step Process for 2-(4-Formylphenyl)propionic acid Achieves 94% Yield, Outperforming a Two-Step Crystallization Method (68%)

A direct, head-to-head comparison within a single patent demonstrates a significant yield advantage for a specific synthetic route. The patented process using chromatography from 2-[4-(bromomethyl)phenyl]propionic acid yields 2-(4-Formylphenyl)propionic acid at a 94% yield [1]. In stark contrast, an alternative process for the same transformation, which relies on crystallization, produces the target compound at only a 68% yield [1].

Organic Synthesis Green Chemistry Process Chemistry

HSA Binding Affinity: 2-(4-Formylphenyl)propionic acid Exhibits a Kd of 6 µM, a Significant 7.8-Fold Weaker Binding than Ibuprofen (Kd 0.77 µM)

Quantitative binding data reveals a clear functional divergence between the parent drug and its degradation product. Ibuprofen binds to human serum albumin (HSA) with a reported association constant (Ka) of 1.3 x 10⁶ M⁻¹, corresponding to a dissociation constant (Kd) of approximately 0.77 µM [1]. In contrast, 2-(4-Formylphenyl)propionic acid (FPPA), an oxidative degradation product, shows a significantly weaker affinity for HSA, with a measured Kd of 6.00 x 10³ nM (i.e., 6 µM) [2].

Pharmacokinetics Drug-Protein Binding Degradation Studies

Degradation-Specific Interaction: 2-(4-Formylphenyl)propionic acid Competes with Ibuprofen for HSA Binding, a Property Not Shared by All Degradants

A recent spectroscopic study evaluated the competition between ibuprofen (IBU) and its two major degradation products, 4'-isobutylacetophenone (IBAP) and 2-(4-Formylphenyl)propionic acid (FPPA), for binding to human serum albumin (HSA) [1]. The study concluded that the presence of both degradation products significantly affects the formation of the IBU-albumin complex and alters the association constant of the drug, thereby changing the concentration of its free fraction in blood plasma [1]. This demonstrates that FPPA, as a specific degradant, actively modulates the pharmacokinetics of the parent drug, a mechanistic insight not applicable to all ibuprofen-related impurities.

Stability Testing Drug Degradation Pharmacokinetics

Validated Research and Industrial Applications for 2-(4-Formylphenyl)propionic acid (CAS 43153-07-7)


Analytical Method Development and Validation for Ibuprofen and Loxoprofen

Due to its certified high purity (≥98.0% by HPLC) and its identity as Ibuprofen Impurity K and Loxoprofen Impurity 5, 2-(4-Formylphenyl)propionic acid is the definitive reference standard for developing and validating HPLC, UPLC, or LC-MS methods intended to detect and quantify this specific degradation product in drug substance and finished product stability studies. Its use is mandated for methods requiring compliance with ICH Q3B guidelines.

Ibuprofen Forced Degradation and Stability Studies

This compound is a critical marker for oxidative and thermal stress studies on ibuprofen formulations [1]. Its unique, quantifiable interaction with HSA, where it competitively modulates ibuprofen binding [1], makes it essential for advanced stability studies that aim to model the potential pharmacokinetic consequences of drug degradation. Using a generic alternative would yield irrelevant data on drug-protein dynamics.

Synthesis of Pelubiprofen and Related NSAID Intermediates

For process chemists engaged in the synthesis of the NSAID Pelubiprofen, 2-(4-Formylphenyl)propionic acid is a key intermediate [2]. The patent literature provides a validated, high-yielding (94%) synthetic route from 2-[4-(bromomethyl)phenyl]propionic acid [2], which offers a superior and more efficient alternative to lower-yielding crystallization methods. This data-driven route selection is critical for optimizing laboratory-scale and pilot-scale syntheses.

Pharmacokinetic Modeling of Degradation Products

The measured binding affinity of FPPA to HSA (Kd = 6 µM) provides a key parameter for in vitro-to-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) models [3]. This specific, quantitative data allows researchers to model how the presence of this degradant might influence the free fraction and, consequently, the efficacy and safety profile of aged ibuprofen, a level of modeling precision unattainable with non-specific or uncharacterized impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibuprofen Impurity K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.